1-phenyl-2-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethanol
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Description
1-phenyl-2-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethanol is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.436. The purity is usually 95%.
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Mechanism of Action
Piperazine derivatives
Piperazine is a common moiety in pharmaceuticals due to its ability to donate two hydrogen bonds, its basicity, and its conformational flexibility. Piperazine derivatives have been found to exhibit a wide range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects .
Pyridine derivatives
Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. Pyridine derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Triazole derivatives
1,2,3-Triazoles are a class of heterocyclic compounds that consist of a five-membered ring with two carbon atoms and three nitrogen atoms. They are known for their diverse range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
[1-(2-hydroxy-2-phenylethyl)triazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c27-18(16-6-2-1-3-7-16)15-26-14-17(22-23-26)20(28)25-12-10-24(11-13-25)19-8-4-5-9-21-19/h1-9,14,18,27H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUQNLIBGJEIKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CN(N=N3)CC(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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